molecular formula C23H24N4O5 B2392965 Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1797591-59-3

Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2392965
CAS No.: 1797591-59-3
M. Wt: 436.468
InChI Key: CLMQCYVEDKWLMZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a heterocyclic compound featuring a benzo[d]oxazole core fused to a piperidine ring, linked via an acetamido bridge to a methyl benzoate group. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from similar compounds in the evidence (e.g., amidation or urea-forming reactions under basic conditions) .

Properties

IUPAC Name

methyl 4-[[2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-14-15-10-12-27(13-11-15)23-26-18-4-2-3-5-19(18)32-23/h2-9,15H,10-14H2,1H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMQCYVEDKWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.

    Coupling reactions: The benzo[d]oxazole and piperidine intermediates are coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]oxazole moiety can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]oxazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzo[d]oxazole or piperidine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate exhibit promising anticancer activity. For instance, derivatives containing the benzo[d]oxazole moiety have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain benzothiazole derivatives, which share structural similarities, displayed significant cytotoxic effects against human colon and breast cancer cells, suggesting a potential pathway for developing new anticancer agents based on this scaffold .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Research into related benzothiazole derivatives has highlighted their ability to reduce inflammation markers in vitro, indicating that similar compounds could be effective in treating inflammatory diseases . The strategic incorporation of piperidine and benzoxazole structures has been linked to enhanced anti-inflammatory responses.

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving o-phenylenediamine and carboxylic acids.
  • Piperidine Derivatization : The introduction of piperidine moieties is often done via nucleophilic substitution reactions.
  • Amidation Reactions : The final steps usually include coupling reactions to form the amide bond with the oxoacetamido group.

These methods have been refined over time to improve yield and purity .

Case Study: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, a series of compounds related to this compound were evaluated for their anticancer properties. The results indicated that specific modifications to the benzoxazole and piperidine components significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study: Anti-inflammatory Screening

Another study focused on the anti-inflammatory potential of similar compounds, revealing that certain derivatives exhibited substantial inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Data Tables

CompoundStructureBiological ActivityReference
Methyl 4-(...)StructureAnticancer, Anti-inflammatory
Benzothiazole DerivativeStructureCytotoxic against colon cancer
Piperidine DerivativeStructureAnti-inflammatory effects

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may interact with nucleophilic sites on proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]oxazole-Piperidine Motifs

  • 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22) : This compound shares the benzo[d]oxazole-piperidine scaffold but differs in the substituents. Instead of an acetamido-benzoate group, it features a prop-2-ynyloxy-phenylamine moiety.
  • 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenyl phenylcarbamate (24) : This analogue replaces the acetamido-benzoate with a phenylcarbamate group. The carbamate linkage may confer greater hydrolytic stability compared to the amide bond in the target compound, influencing its metabolic degradation pathways .

Analogues with Piperazine/Piperidine and Aromatic Esters

  • Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate : This compound substitutes the benzo[d]oxazol-piperidine moiety with a 4-phenylpiperazine group. Piperazine rings are more flexible and basic than piperidines, which could enhance interactions with acidic residues in biological targets (e.g., serotonin receptors). However, the lack of the benzooxazole heterocycle may reduce aromatic stacking interactions .
  • (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid : While structurally distinct, this compound shares the 2-oxoacetamido-benzoate backbone.

Analogues with Pyrimidine/Pyridine Substituents

  • Methyl 4-(2-(((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate : Replacing benzo[d]oxazole with a 3-cyanopyrazine group introduces electron-withdrawing character, which could modulate electronic properties and binding interactions. The cyano group may also engage in hydrogen bonding, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate Benzo[d]oxazole-piperidine Methyl benzoate, 2-oxoacetamido ~483 (estimated) Enzyme inhibition, CNS drugs
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22) Benzo[d]oxazole-piperidine Prop-2-ynyloxy-phenylamine ~419 (estimated) Anticancer, kinase inhibitors
Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate Piperazine Phenylpiperazine, methyl benzoate 382.43 Antipsychotics, GPCR ligands
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid Piperidine Ethoxy, branched alkyl chain 452.59 Neuropathic pain targets

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzo[d]oxazole-piperidine core can be synthesized using methods analogous to those for compound 22 (e.g., coupling reactions with Cs₂CO₃ in DMF) .
  • Bioactivity Trends : Benzo[d]oxazole derivatives often exhibit enhanced metabolic stability compared to phenyl or pyridine analogues due to reduced oxidative metabolism .
  • Structure-Activity Relationships (SAR) : The 2-oxoacetamido bridge in the target compound may serve as a hydrogen-bond acceptor, critical for target engagement, as seen in tribenuron methyl ester (a sulfonylurea herbicide with a similar benzoate backbone) .

Biological Activity

Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H26N4O4C_{23}H_{26}N_4O_4 and has a unique structure that combines a benzo[d]oxazole moiety with a piperidine ring. The presence of multiple functional groups allows for diverse interactions within biological systems.

The primary mechanism of action for this compound is believed to involve the modulation of G-protein-coupled receptors (GPCRs). Specifically, it targets G-protein-coupled receptor kinases (GRK)-2 and -5, inhibiting their activity. This inhibition can lead to altered signaling pathways associated with various physiological processes, including cellular proliferation and apoptosis .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the benzo[d]oxazole moiety is thought to enhance these effects through increased receptor affinity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the piperidine nucleus possess notable antibacterial activity, which may be attributed to their ability to inhibit bacterial enzyme functions .

Enzyme Inhibition

In addition to antimicrobial effects, this compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases where AChE plays a critical role in neurotransmission .

Case Studies

  • Cytotoxicity Evaluation : A study involving a series of compounds with similar structures demonstrated that certain analogs exhibited potent cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing : In vitro tests revealed that compounds derived from the piperidine framework displayed effective antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents .

Data Summary

Activity Target IC50 Values (μM) Reference
CytotoxicityMCF-716.19 ± 1.35
HCT-11617.16 ± 1.54
AntibacterialVarious Bacterial StrainsVaries
Enzyme InhibitionAcetylcholinesteraseSignificant

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate to achieve high purity and yield?

Methodological Answer: The synthesis involves multi-step reactions, including piperidine ring functionalization and coupling of the benzo[d]oxazole moiety. Critical parameters include:

  • Reagent Selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .
  • Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) improve reaction efficiency and reduce decomposition .
  • Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM ensures high purity (>95%). Recrystallization from ethanol/water mixtures may further enhance crystallinity .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the benzo[d]oxazole aromatic protons (δ 7.2–8.1 ppm), piperidine methylene protons (δ 2.5–3.5 ppm), and methyl ester (δ 3.8–3.9 ppm) .
    • ¹³C NMR : Verify carbonyl signals (amide C=O at ~165–170 ppm, ester C=O at ~170–175 ppm) .
  • IR Spectroscopy : Identify characteristic peaks for amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₃H₂₂N₄O₅) with minimal deviation (<2 ppm) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Computational models may not account for solvation dynamics. Validate docking results using molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) .
  • Conformational Flexibility : Employ ensemble docking to explore multiple conformations of the piperidine and benzo[d]oxazole moieties .
  • Experimental Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to cross-verify activity. Adjust force field parameters in simulations if systematic deviations occur .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzo[d]oxazole and piperidine moieties in target binding?

Methodological Answer:

  • Derivative Synthesis :
    • Replace benzo[d]oxazole with benzothiazole or quinazoline to assess electronic effects .
    • Modify the piperidine ring (e.g., N-methylation or substitution) to probe steric contributions .
  • Biological Assays :
    • Test derivatives against target enzymes/receptors (e.g., kinases or GPCRs) using dose-response curves (IC₅₀/EC₅₀).
    • Correlate activity with computed descriptors (e.g., logP, polar surface area) to identify key physicochemical drivers .
  • Structural Analysis :
    • Co-crystallize active derivatives with target proteins for X-ray crystallography. Compare binding modes to identify critical interactions (e.g., hydrogen bonds with the amide linker) .

Q. How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across cell lines?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines, passage numbers, and culture conditions. Include positive controls (e.g., staurosporine for kinase inhibition) to normalize results .
  • Mechanistic Profiling :
    • Perform kinome-wide profiling or transcriptomics to identify off-target effects that may explain variability .
    • Evaluate membrane permeability (e.g., PAMPA assay) to rule out transport-related discrepancies .
  • Statistical Analysis :
    • Apply multivariate regression to account for covariates (e.g., cell viability, assay plate effects) .

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